

# Application Notes and Protocols: Synthesis of 3,4-(Ethylenedioxy)-2'-iodobenzophenone

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## Compound of Interest

Compound Name: 3,4-(Ethylenedioxy)-2'-iodobenzophenone

Cat. No.: B1302349

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This document provides a detailed experimental protocol for the synthesis of **3,4-(Ethylenedioxy)-2'-iodobenzophenone**, a potentially valuable intermediate in pharmaceutical and materials science research. The protocol is based on the well-established Friedel-Crafts acylation reaction. While a direct literature precedent for this specific molecule is not readily available, the following procedure is constructed based on established chemical principles and analogous reactions.

## Reaction Principle

The synthesis of **3,4-(Ethylenedioxy)-2'-iodobenzophenone** is achieved via a Friedel-Crafts acylation of 1,4-benzodioxan with 2-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ). The electrophilic acylium ion, generated from 2-iodobenzoyl chloride and  $\text{AlCl}_3$ , attacks the electron-rich aromatic ring of 1,4-benzodioxan, leading to the formation of the desired ketone.

## Experimental Protocol

Materials and Reagents:

Reagent/Material	Grade	Supplier
1,4-Benzodioxan	Reagent	Sigma-Aldrich
2-Iodobenzoyl chloride	98%	Sigma-Aldrich
Aluminum chloride (anhydrous)	99.99%	Sigma-Aldrich
Dichloromethane (DCM, anhydrous)	≥99.8%	Sigma-Aldrich
Hydrochloric acid (HCl)	37%	Fisher Scientific
Sodium bicarbonate (NaHCO <sub>3</sub> )	Saturated solution	---
Brine (saturated NaCl solution)	---	---
Anhydrous magnesium sulfate (MgSO <sub>4</sub> )	---	---
Diethyl ether	ACS grade	Fisher Scientific
Hexanes	ACS grade	Fisher Scientific
Round-bottom flask (250 mL)	---	---
Addition funnel	---	---
Magnetic stirrer and stir bar	---	---
Ice bath	---	---
Reflux condenser	---	---
Separatory funnel	---	---
Rotary evaporator	---	---
Thin-layer chromatography (TLC) plates	Silica gel 60 F <sub>254</sub>	---

**Procedure:**

- **Reaction Setup:** A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, is flame-dried and allowed to cool to room

temperature under a stream of dry nitrogen.

- **Charging the Flask:** The flask is charged with anhydrous aluminum chloride (1.2 eq). Anhydrous dichloromethane (100 mL) is added, and the suspension is cooled to 0 °C in an ice bath.
- **Addition of Reactants:** A solution of 1,4-benzodioxan (1.0 eq) and 2-iodobenzoyl chloride (1.1 eq) in anhydrous dichloromethane (50 mL) is prepared and transferred to the addition funnel. This solution is added dropwise to the stirred  $\text{AlCl}_3$  suspension over 30 minutes, maintaining the internal temperature below 5 °C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL). The mixture is stirred for 15 minutes.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure **3,4-(Ethylenedioxy)-2'-iodobenzophenone**.

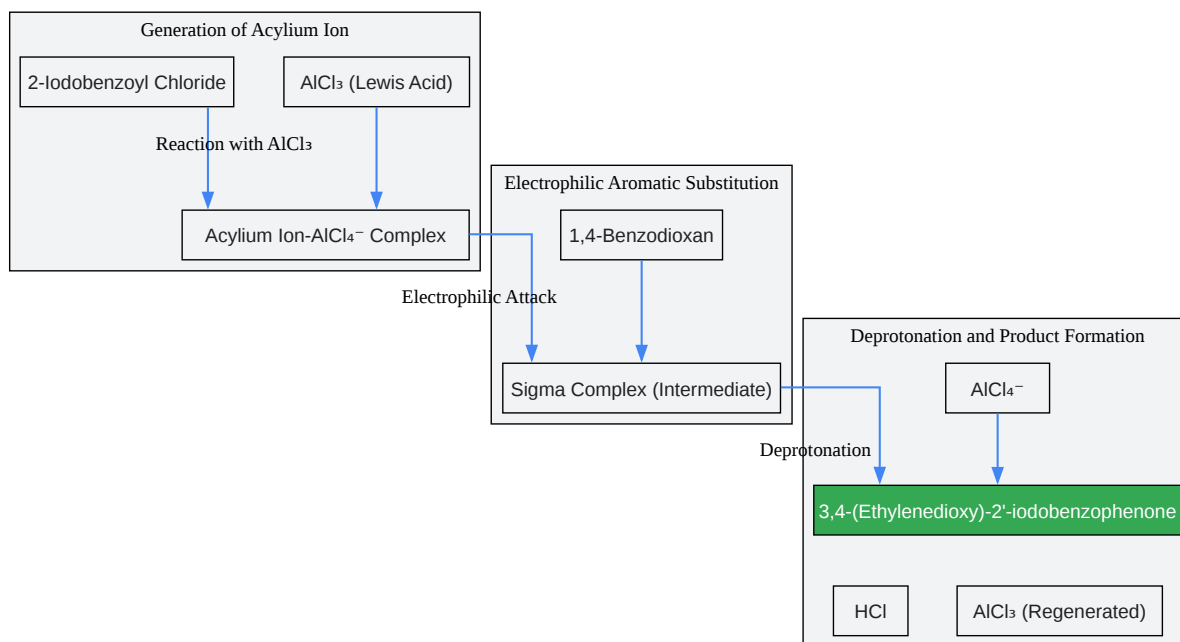
Characterization Data (Estimated):

The following data are estimated based on analogous compounds. Actual experimental values may vary.

Parameter	Estimated Value
Appearance	White to off-white solid
Molecular Formula	C <sub>15</sub> H <sub>11</sub> IO <sub>3</sub>
Molecular Weight	366.15 g/mol
Melting Point	135-140 °C
Yield	75-85%
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 7.8-7.0 (m, 7H, Ar-H), 4.35 (s, 4H, -OCH <sub>2</sub> CH <sub>2</sub> O-)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ 195 (C=O), 148, 144, 140, 132, 131, 130, 128, 125, 120, 118, 95 (Ar-C and C-I), 64 (-OCH <sub>2</sub> CH <sub>2</sub> O-)
FT-IR (KBr, cm <sup>-1</sup> )	~1650 (C=O stretch), ~1280 (C-O stretch), ~1600, 1500 (C=C aromatic stretch)

## Visualizations

### Reaction Mechanism: Friedel-Crafts Acylation



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Caption: Mechanism of Friedel-Crafts Acylation for the synthesis.

## Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis.

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